molecular formula C19H20N2O5 B11161128 2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-N-propylbenzamide

2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-N-propylbenzamide

Cat. No.: B11161128
M. Wt: 356.4 g/mol
InChI Key: UGRPEUSWWDKQNC-UHFFFAOYSA-N
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Description

2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-N-propylbenzamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. The compound contains a benzodioxole moiety, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-N-propylbenzamide typically involves the following steps:

    Formation of the benzodioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Acetylation: The benzodioxole intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Amidation: The acetylated product undergoes amidation with N-propylamine to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-N-propylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodioxole derivatives.

Scientific Research Applications

2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-N-propylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-N-propylbenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-N-(4-chlorophenyl)benzamide
  • 2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-N-(4-methylphenyl)benzamide
  • 2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-N-(4-ethoxyphenyl)benzamide

Uniqueness

2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-N-propylbenzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C19H20N2O5

Molecular Weight

356.4 g/mol

IUPAC Name

2-[[2-(1,3-benzodioxol-5-yloxy)acetyl]amino]-N-propylbenzamide

InChI

InChI=1S/C19H20N2O5/c1-2-9-20-19(23)14-5-3-4-6-15(14)21-18(22)11-24-13-7-8-16-17(10-13)26-12-25-16/h3-8,10H,2,9,11-12H2,1H3,(H,20,23)(H,21,22)

InChI Key

UGRPEUSWWDKQNC-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CC=CC=C1NC(=O)COC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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